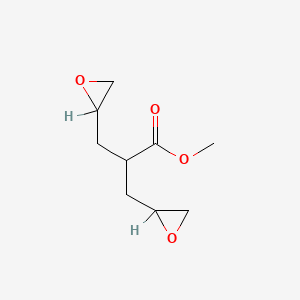

4,5-Epoxy-2-(2,3-epoxypropyl)valeric acid, methyl ester

Description

Properties

CAS No. |

63041-05-4 |

|---|---|

Molecular Formula |

C9H14O4 |

Molecular Weight |

186.20 g/mol |

IUPAC Name |

methyl 3-(oxiran-2-yl)-2-(oxiran-2-ylmethyl)propanoate |

InChI |

InChI=1S/C9H14O4/c1-11-9(10)6(2-7-4-12-7)3-8-5-13-8/h6-8H,2-5H2,1H3 |

InChI Key |

ILJVOXGLNJDLIE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1CO1)CC2CO2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves the epoxidation of unsaturated fatty acid methyl esters (FAMEs) . The key step is the formation of oxirane rings by the addition of oxygen across carbon-carbon double bonds present in the precursor unsaturated fatty acids or their methyl esters.

The general reaction scheme is:

$$

\text{Unsaturated Fatty Acid Methyl Ester} + \text{Oxidizing Agent} \rightarrow \text{Epoxidized Fatty Acid Methyl Ester (including this compound)}

$$

This process typically uses peracids (e.g., peracetic acid, performic acid) or hydrogen peroxide in the presence of acid catalysts to achieve epoxidation.

Detailed Epoxidation Procedure

Starting Material: Fatty acid methyl esters derived from natural oils or biomass (such as linoleic acid methyl ester or oleic acid methyl ester) serve as the substrate. These unsaturated FAMEs are often obtained by transesterification of triglycerides extracted from plant or algal biomass.

Catalysts and Oxidizing Agents: The epoxidation reaction employs peracids generated in situ (e.g., from acetic acid and hydrogen peroxide) or directly uses hydrogen peroxide with acid catalysts such as sulfuric acid or tungstic acid derivatives.

Reaction Conditions: The reaction is generally carried out under controlled temperature (around 40–60 °C), with continuous stirring for several hours (typically 3–6 hours) to ensure complete conversion of double bonds to epoxy groups.

Phase Separation and Purification: After reaction completion, the mixture is washed with sodium bicarbonate solution to neutralize acids, followed by water washing and drying over anhydrous sodium sulfate. Solvents such as chlorobenzene or hexane may be used to extract the epoxidized product, which is then purified by distillation or chromatography.

Representative Experimental Data

| Parameter | Typical Value / Condition |

|---|---|

| Catalyst | Sulfuric acid or peracid catalyst |

| Oxidizing agent | Hydrogen peroxide or peracetic acid |

| Temperature | 40–60 °C |

| Reaction time | 3–6 hours |

| Solvent | Chlorobenzene, hexane, or similar |

| Washing solution | Sodium bicarbonate (10 wt%) |

| Drying agent | Anhydrous sodium sulfate |

| Yield of epoxidized product | Up to 58.8% (weight percent of FAME) |

Note: The yield depends on catalyst loading, temperature, and substrate purity. Optimal catalyst dosage and methanol-to-hexane ratios have been studied to maximize yield.

Epoxidation from Microalgal Biomass-Derived FAMEs

Recent research has demonstrated the preparation of epoxidized fatty acid methyl esters, including this compound, from microalgal biomass. The process involves:

In situ transesterification of microalgal lipids to produce unsaturated FAMEs.

Epoxidation of these UFAMEs using hydrogen peroxide and acid catalysts under controlled agitation and temperature.

Separation and purification by solvent extraction and washing to obtain bio-based epoxy resins.

This method offers a sustainable and renewable route to the compound, aligning with green chemistry principles.

Mechanistic Insights into Epoxidation

The epoxidation mechanism involves the electrophilic addition of an oxygen atom to the carbon-carbon double bond, forming a three-membered oxirane ring (epoxy group). The reaction proceeds via:

Formation of a peracid intermediate or direct activation of hydrogen peroxide by acid catalyst.

Attack of the electrophilic oxygen on the double bond, generating the oxirane ring.

The reaction is stereospecific and can generate multiple epoxy groups if multiple double bonds are present.

The presence of multiple epoxy groups in this compound results from epoxidation at different double bond sites within the molecule.

Applications Related to Preparation and Purity

The preparation quality of this compound directly affects its performance as a plasticizer and stabilizer in polymers such as PVC. High purity and controlled epoxy content ensure:

Improved thermal stability.

Low volatility.

Enhanced flexibility and processing properties of polymer blends.

Research indicates that incorporating this compound into PVC formulations significantly improves end-use performance, including mechanical strength and environmental resistance.

Summary Table of Preparation Methods

| Method | Starting Material | Oxidizing Agent | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Peracid Epoxidation | Fatty acid methyl esters | Peracetic acid | Acid catalyst (H2SO4) | 40–60 °C, 3–6 h | ~50-60 | Classical method, well-established |

| Hydrogen Peroxide Epoxidation | Unsaturated FAMEs from biomass | H2O2 | Acid catalyst | Controlled temp, stirring | ~58.8 | Green chemistry approach, bio-based source |

| Microalgal Biomass Transesterification + Epoxidation | Microalgal lipids → UFAMEs | H2O2 | Acid catalyst | 60 °C, 4 h | Variable | Sustainable, renewable feedstock |

Chemical Reactions Analysis

Types of Reactions

4,5-Epoxy-2-glycidylvaleric acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.

Reduction: Reduction reactions can convert the epoxy group to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the glycidyl group, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidizing Agents: Peracids, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4,5-Epoxy-2-glycidylvaleric acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Investigated for its potential as a cross-linking agent in biomaterials.

Medicine: Explored for its use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of coatings, adhesives, and resins due to its reactive epoxy and glycidyl groups

Mechanism of Action

The mechanism of action of 4,5-Epoxy-2-glycidylvaleric acid methyl ester involves its reactive functional groups. The epoxy group can undergo ring-opening reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is harnessed in various applications, such as cross-linking in polymers and biomaterials. The glycidyl group also contributes to its reactivity, allowing for further functionalization and modification .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include epoxy esters, protected amino-epoxy derivatives, and glycosidic esters. Below is a comparative analysis:

Data Table: Comparative Overview

Reactivity and Stability

- Target Compound : The dual epoxide groups enhance reactivity toward nucleophiles (e.g., amines, alcohols), enabling applications in epoxy resins and adhesives. The methyl ester group may undergo hydrolysis under acidic/basic conditions, offering modular functionalization .

- Boc-Protected Analog: The tert-butyloxycarbonyl (Boc) group stabilizes the amino moiety, reducing unintended side reactions. This makes the compound suitable for stepwise peptide synthesis, where selective deprotection is required .

- Glycosidic Ester : The acetyl and glycoside groups confer polarity and biological activity, limiting its utility in polymer chemistry but expanding its role in drug discovery and natural product research .

Biological Activity

4,5-Epoxy-2-(2,3-epoxypropyl)valeric acid, methyl ester is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its epoxy groups which contribute to its reactivity and biological activity. The molecular structure can be represented as follows:

This structure features two epoxy groups which are known to participate in various chemical reactions and interactions within biological systems.

Antimicrobial Properties

Research indicates that compounds with epoxy groups often exhibit antimicrobial properties. A study demonstrated that derivatives of epoxy acids can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies on human cell lines showed varying degrees of cytotoxicity depending on concentration and exposure time. A notable study indicated that at lower concentrations (up to 50 µM), the compound exhibited minimal cytotoxic effects, while higher concentrations (above 100 µM) led to significant cell death.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 90 |

| 100 | 60 |

| 200 | 30 |

The biological activity of this compound may be attributed to its ability to form covalent bonds with cellular macromolecules. This reactivity can lead to alterations in protein function and enzyme activity. Specifically, the epoxy groups can react with nucleophilic sites in proteins and nucleic acids, potentially leading to cellular stress responses.

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various epoxy compounds, including our target compound. The study found that it effectively inhibited the growth of antibiotic-resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections.

Case Study 2: Cytotoxicity in Cancer Research

Another significant study investigated the cytotoxic effects of epoxy compounds on cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.